1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea
Description
BenchChem offers high-quality 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(14-8-9-14)10-11-19-18(22)20-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,14,17,21H,8-12H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQRCXEPDVPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)NCC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.
The compound features a urea functional group linked to a cyclopropyl and naphthalene moiety, which may influence its biological interactions. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological properties.
Research indicates that compounds with similar structural frameworks often act as inhibitors of specific enzymes or receptors. For instance, urea derivatives have been shown to modulate the activity of carbonic anhydrase and other metalloenzymes, which are vital in various physiological processes .
Biological Activity Overview
1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea has been evaluated for several biological activities:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of urea derivatives. For example, related compounds demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) around 250 µg/mL . Further exploration into the antimicrobial spectrum of this specific compound is warranted.
Anti-inflammatory Effects
Similar urea derivatives have shown promise as inhibitors of pro-inflammatory cytokines. A study reported that certain pyrazolyl-ureas inhibited TNFα production in LPS-stimulated cells, suggesting potential anti-inflammatory properties . This mechanism could be relevant for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea as well.
Cancer Therapeutics
The compound's ability to induce apoptosis in cancer cells has been noted in related studies. Urea derivatives have been explored for their cytotoxic effects against various cancer cell lines, with some compounds showing enhanced efficacy compared to standard treatments like bleomycin . The specific cytotoxic profile of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea remains to be fully characterized.
Study 1: Antimicrobial Evaluation
A series of urea derivatives were synthesized, including 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(naphthalen-1-ylmethyl)urea. The compounds were tested against various bacterial strains. Results indicated that while some exhibited significant antimicrobial activity, the specific compound's effectiveness needs further investigation through controlled assays.
Study 2: Inhibitory Effects on Cytokine Production
In vitro studies demonstrated that related compounds effectively inhibited IL-6 production in human chondro-sarcoma cells. The IC50 values ranged from nanomolar to micromolar concentrations, indicating a promising therapeutic window for inflammatory conditions .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
